molecular formula C9H7N3O2S B8359841 7-nitro-1H-indole-2-carbothioamide

7-nitro-1H-indole-2-carbothioamide

Cat. No. B8359841
M. Wt: 221.24 g/mol
InChI Key: SEEUQFZYZHKQDA-UHFFFAOYSA-N
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Patent
US08957070B2

Procedure details

A mixture of 7-nitro-1H-indole-2-carbothioamide (2.06 g), 2-bromo-1,1-diethoxyethane (3.67 g), ethanol (10 mL) and N,N-dimethylacetamide (10 mL) was stirred at 100° C. for 4 hr. To the reaction mixture was added water, and the resulting crystals were filtrated, washed with water and hexane, and dried to give the title compound (2.21 g, yield 97%) as yellow crystals. melting point 130-131° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10]([C:13](=[S:15])[NH2:14])=[CH:9]2)([O-:3])=[O:2].Br[CH2:17][CH:18](OCC)OCC.C(O)C.CN(C)C(=O)C>O>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10]([C:13]1[S:15][CH:17]=[CH:18][N:14]=1)=[CH:9]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(NC12)C(N)=S
Name
Quantity
3.67 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtrated
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(NC12)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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